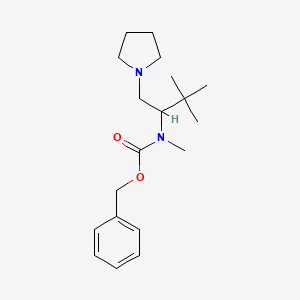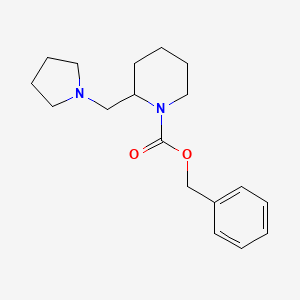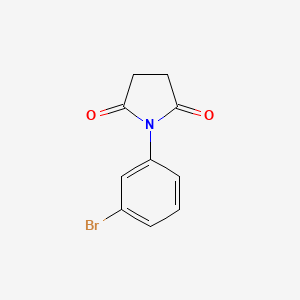
N-(3-Bromophenyl)succinimide
Overview
Description
N-(3-Bromophenyl)succinimide is a chemical compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 . It is used for proteomics research .
Chemical Reactions Analysis
N-bromosuccinimide, a related compound, is used in various chemical reactions, including radical substitution, electrophilic addition, and electrophilic substitution reactions in organic chemistry . It is often used as a first-line brominating agent in laboratories and other facilities .Scientific Research Applications
Crystal Structure and Fungicidal Activities
N-(3-Bromophenyl)succinimide, a derivative of N-phenylsuccinimide, demonstrates notable structural features and potential fungicidal activities. The crystal structures of various N-phenylsuccinimides, including N-(3-bromophenyl)succinimide, have been analyzed. These studies reveal significant twisting in the molecule's structure and discuss its relation to fungicidal activity against Botrytis cinerea, a plant pathogen (Taira, Takayama, & Terada, 1988).
Complexation Studies in Solution
The compound's interaction with other molecules has been studied using techniques like FTIR spectroscopy. For instance, the complexation of 3-bromomultiflorine with succinimide in solution has been explored, highlighting the behavior of these molecular complexes in different states (Wysocka, Przybył, Wojciechowski, & Brzeziński, 2000).
Synthetic Applications
In synthetic chemistry, N-(3-Bromophenyl)succinimide has been used in various reactions. For example, its application in the one-step synthesis of 8-substituted xanthine derivatives at room temperature demonstrates its utility as an efficient reagent. This process is notable for its short reaction time and mild conditions, highlighting the compound's versatility in synthetic organic chemistry (Bandyopadhyay, Agrawal, Sathe, Sharma, & Kaushik, 2012).
Anticonvulsant Properties
Derivatives of N-(3-Bromophenyl)succinimide have been studied for their anticonvulsant properties. For example, N-morpholinomethyl-3-bromophenyl-succinimide and N-amino-3-bromophenylsuccinimide have shown effectiveness in tests related to seizure control, demonstrating the potential of these derivatives in medical applications (Rump, Ilczuk, & Walczyna, 1979).
Future Directions
properties
IUPAC Name |
1-(3-bromophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDLFYCLBOATJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373750 | |
| Record name | N-(3-Bromophenyl)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromophenyl)succinimide | |
CAS RN |
58714-54-8 | |
| Record name | N-(3-Bromophenyl)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58714-54-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B1607990.png)
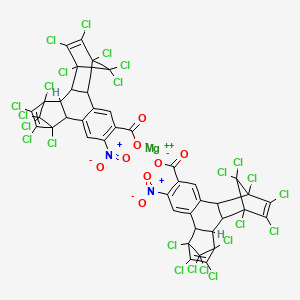
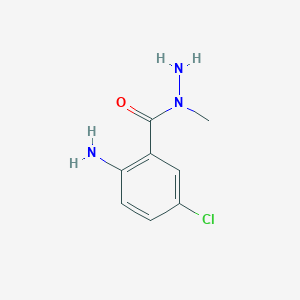
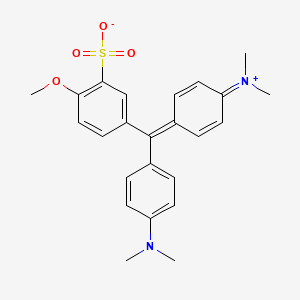
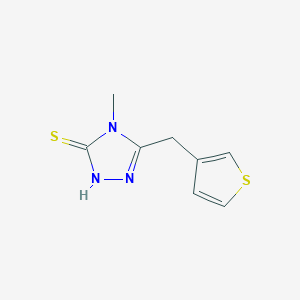
![2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide](/img/structure/B1608001.png)
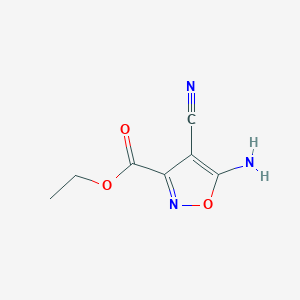
![6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1608003.png)
![3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]propanoic acid](/img/structure/B1608004.png)
